Cas no 789-78-6 (7-methoxy-2-phenyl-4H-thiochromen-4-one)
789-78-6 structure
Product Name:7-methoxy-2-phenyl-4H-thiochromen-4-one
CAS-nummer:789-78-6
MF:C16H12O2S
MW:268.330283164978
CID:984428
PubChem ID:100774
Update Time:2025-04-20
7-methoxy-2-phenyl-4H-thiochromen-4-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-methoxy-2-phenyl-4H-thiochromen-4-one
- 4H-1-benzothiopyran-4-one, 7-methoxy-2-phenyl-
- NSC364540
- MUMCJGWCGQZTNA-UHFFFAOYSA-N
- AKOS024255050
- 7-Methoxy-2-phenyl-4H-1-benzothiopyran-4-one
- BRN 1250743
- 1-Thioflavone, 7-methoxy-
- 789-78-6
- 7-Methoxy-2-phenyl-4H-thiochromen-4-one #
- DTXSID401000128
- CHEMBL59932
- NSC 364540
- Oprea1_035774
- NSC-364540
- 7-Methoxythioflavone
- Thiochroman-4-one, 2,3-dehydro-7-methoxy-2-phenyl-
- DS-001650
-
- Inchi: 1S/C16H12O2S/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
- InChI-sleutel: MUMCJGWCGQZTNA-UHFFFAOYSA-N
- LACHT: S1C(=CC(C2C=CC(=CC1=2)OC)=O)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 268.05586
- Monoisotopische massa: 268.0558
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 371
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 51.6
- XLogP3: 3.7
Experimentele eigenschappen
- Dichtheid: 1.267
- Kookpunt: 440.6°C at 760 mmHg
- Vlampunt: 222.3°C
- Brekindex: 1.652
- PSA: 26.3
- LogboekP: 3.93710
7-methoxy-2-phenyl-4H-thiochromen-4-one Gerelateerde literatuur
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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